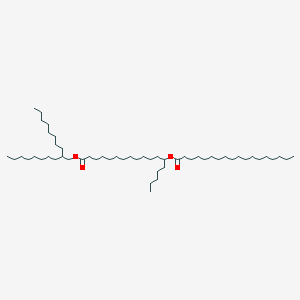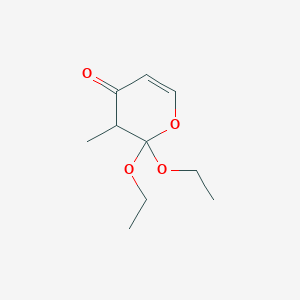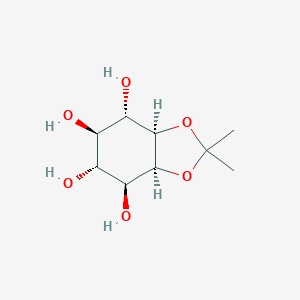
Spectinomycin sulfate tetrahydrate
Overview
Description
Spectinomycin sulfate tetrahydrate is an antibiotic compound used in the treatment of certain bacterial infections. It is a derivative of spectinomycin, a naturally occurring antibiotic produced by Streptomyces spectabilis. This compound is a white to off-white crystalline powder that is soluble in water and insoluble in organic solvents. It is available in various forms, including tablets, capsules, suspensions, and injectable solutions. This compound is effective against gram-positive and gram-negative bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and Neisseria gonorrhoeae.
Scientific Research Applications
One of the significant developments in this domain is the creation of spectinamides, a new class of semisynthetic anti-tuberculosis agents that show promising antitubercular activity (Lee et al., 2014)(Lee et al., 2014). Furthermore, trospectomycin sulfate, a derivative of spectinomycin, demonstrates enhanced activity against aerobic microorganisms, including Neisseria gonorrhoeae (Barry, Jones, & Thornsberry, 1989)(Barry et al., 1989).
Spectinomycin's broad spectrum of activity against both Gram-positive and Gram-negative bacteria makes it an attractive starting material for chemical modification (Maier et al., 1981)(Maier et al., 1981). It has been used effectively in treating gonorrhea, especially as an alternative for penicillin-allergic patients (Holloway, 2020)(Holloway, 2020), and is recommended as an alternative antimicrobial in CDC treatment guidelines for uncomplicated gonococcal infection (Bala, Ray, & Salhan, 2005)(Bala et al., 2005).
Moreover, spectinomycin inhibits bacterial protein synthesis by blocking the translocation of messenger RNA and transfer RNAs on the ribosome (Borovinskaya et al., 2007)(Borovinskaya et al., 2007). It also finds application in veterinary medicine for treating various infections in animals (Huang et al., 2016)(Huang et al., 2016).
Mechanism of Action
Target of Action
Spectinomycin sulfate tetrahydrate, also known as Trobicin sulfate, primarily targets the 30S ribosomal subunit of bacterial cells . This subunit plays a crucial role in protein synthesis, making it an effective target for antibiotics like Spectinomycin .
Mode of Action
Spectinomycin acts by inhibiting protein synthesis in bacterial cells . It binds to the 30S ribosomal subunit, specifically to the ribosomal protein S12 . This binding disrupts the normal function of the ribosome, preventing the translocation of peptidyl tRNA, which is a critical step in protein synthesis . As a result, the bacterial cell cannot produce essential proteins, leading to its death .
Biochemical Pathways
The primary biochemical pathway affected by Spectinomycin is the protein synthesis pathway in bacteria . By binding to the 30S ribosomal subunit, Spectinomycin interrupts this pathway, preventing the formation of new proteins . This disruption can affect various downstream processes that rely on these proteins, ultimately leading to the death of the bacterial cell .
Pharmacokinetics
Spectinomycin is rapidly and almost completely absorbed after intramuscular injection .
Result of Action
The primary result of Spectinomycin’s action is the death of bacterial cells . By inhibiting protein synthesis, Spectinomycin prevents the bacterial cell from producing essential proteins . Without these proteins, the bacterial cell cannot carry out vital functions and eventually dies .
Safety and Hazards
Properties
IUPAC Name |
sulfuric acid;8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;tetrahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O7.H2O4S.4H2O/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;1-5(2,3)4;;;;/h5,7-13,15-16,18-20H,4H2,1-3H3;(H2,1,2,3,4);4*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZDRKHRQYPQDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.O.O.O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H34N2O15S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of spectinomycin sulfate tetrahydrate, and what are its downstream effects on bacteria?
A1: this compound is an aminocyclitol antibiotic derived from Streptomyces spectabilis []. It exerts bacteriostatic activity by binding to the bacterial 30S ribosomal subunit []. This binding interferes with the initiation of protein synthesis and disrupts proper protein elongation, ultimately leading to bacterial cell death [].
Q2: Can this compound be used in combination with other antimicrobial agents?
A2: Research suggests that this compound can be used in combination with other antimicrobial agents. For example, it has been found to be compatible with turkey herpesvirus (HVT) and fowl pox vaccines, showing no adverse effects on vaccine efficacy [, ]. Additionally, a study investigating Salmonella prevalence in pigs found that resistance to this compound, alongside other antibiotics like lincomycin hydrochloride, was significantly higher in open farms compared to closed farms [].
Q3: Are there any analytical methods available for the quantification of this compound in pharmaceutical formulations?
A3: Yes, high-performance liquid chromatography (HPLC) has been successfully employed for the separation and quantification of this compound in veterinary drug formulations []. This method utilizes a UV detector and a C18 column to achieve efficient separation and accurate quantification of the compound [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


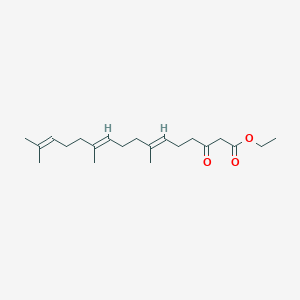


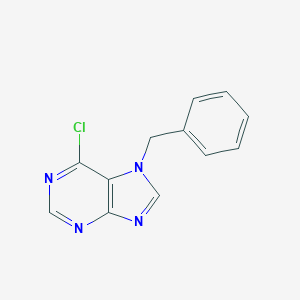
![[3,4,6-Triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate](/img/structure/B17251.png)
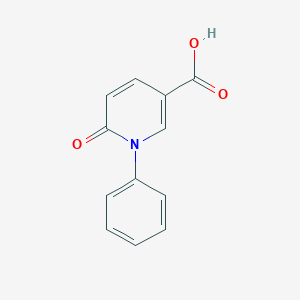
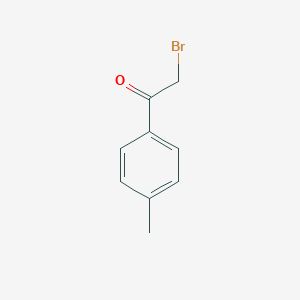
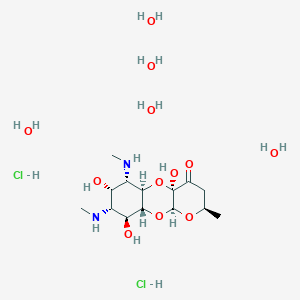
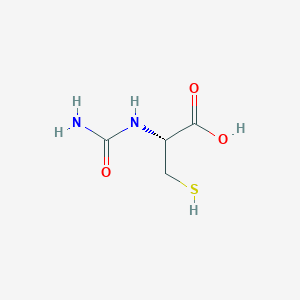
![N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine](/img/structure/B17263.png)

